Cas no 1865206-98-9 (5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one)

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic organic compound featuring a dihydropyridinone core with a cyclopropylmethyl substituent. Its structural framework offers potential utility as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The presence of the amino group at the 5-position enhances reactivity for further functionalization, while the cyclopropylmethyl moiety may contribute to improved metabolic stability in drug design. The compound's well-defined molecular structure allows for precise modifications, making it valuable for medicinal chemistry research. Its purity and stability under standard conditions ensure reliable performance in synthetic applications.
5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one structure
1865206-98-9 structure
Product Name:5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one
CAS No:1865206-98-9
MF:C10H14N2O
MW:178.230962276459
CID:5706470
PubChem ID:130571789
Update Time:2025-05-26

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1865206-98-9
    • 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one
    • EN300-1105732
    • 2(1H)-Pyridinone, 5-amino-1-(cyclopropylmethyl)-6-methyl-
    • Inchi: 1S/C10H14N2O/c1-7-9(11)4-5-10(13)12(7)6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3
    • InChI Key: WVRVTLCZUHHJNO-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(=C(C)N1CC1CC1)N

Computed Properties

  • Exact Mass: 178.110613074g/mol
  • Monoisotopic Mass: 178.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.180±0.06 g/cm3(Predicted)
  • Boiling Point: 322.1±31.0 °C(Predicted)
  • pka: 4.38±0.20(Predicted)

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Additional information on 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one

Comprehensive Overview of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS No. 1865206-98-9)

The compound 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS No. 1865206-98-9) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyclopropylmethyl group and a dihydropyridin-2-one core, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes and receptors involved in inflammatory and neurological pathways.

In recent years, the demand for novel heterocyclic compounds like 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one has surged due to their versatility in medicinal chemistry. This compound’s amino and methyl functional groups contribute to its reactivity, enabling modifications that enhance its pharmacokinetic properties. Scientists are exploring its role in developing small-molecule inhibitors, a hot topic in oncology and autoimmune disease research. The cyclopropyl moiety, known for its metabolic stability, further boosts its appeal as a scaffold for drug design.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one?" The answer lies in multi-step organic synthesis, often starting from readily available pyridine derivatives. Key steps include N-alkylation with cyclopropanemethanol and subsequent functionalization to introduce the amino group. Researchers also investigate greener alternatives, such as catalytic methods, to improve yield and reduce waste—a growing concern in sustainable chemistry.

The pharmacological potential of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one is another area of intense study. Preliminary studies suggest its derivatives may interact with G-protein-coupled receptors (GPCRs), a class of targets implicated in diseases like diabetes and depression. This aligns with the broader trend of precision medicine, where tailored compounds address specific molecular pathways. Additionally, its low molecular weight and high solubility make it a candidate for oral drug formulations, a priority in patient-centric drug development.

From a commercial perspective, the availability of CAS No. 1865206-98-9 is critical for academic and industrial labs. Suppliers often highlight its purity (>98%) and stability under standard storage conditions. Quality control measures, such as HPLC and NMR analysis, ensure consistency—a key factor for reproducibility in research. As interest in structure-activity relationship (SAR) studies grows, this compound’s role in optimizing lead molecules becomes even more pronounced.

In summary, 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one represents a promising building block in modern drug discovery. Its structural features and adaptability align with current trends in fragment-based drug design and computational chemistry. As researchers continue to unravel its potential, this compound is poised to play a pivotal role in developing next-generation therapeutics.

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